molecular formula C19H32O8 B1200221 Phlomuroside

Phlomuroside

Cat. No.: B1200221
M. Wt: 388.5 g/mol
InChI Key: RIUMIKAUMHZQMP-IQUVFKTMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phlomuroside is a naturally occurring megastigmane glucoside isolated from various plant species, including those within the genera Phlomis and Plantago . It is characterized as 3-hydroxy-5,6-epoxy-β-ionol-9-O-β-D-glucopyranoside . As a member of the megastigmane family, it is a derivative of the carotenoid degradation pathway, sharing a structural relationship with abscisic acid . Research into this compound is of significant phytochemical and pharmacological interest. While its specific mechanism of action is an active area of investigation, studies on related megastigmane compounds have revealed valuable insights. Research indicates that structurally similar megastigmanes can exhibit immunomodulatory properties by interacting with the TLR4 signaling pathway . Molecular docking simulations suggest that these compounds may attach near the TLR4-MD-2 complex interface, potentially disrupting its ability to recognize ligands like LPS, which can lead to the inhibition of pro-inflammatory cytokine secretion (e.g., IL-1β) and stimulation of anti-inflammatory cytokine production (e.g., IL-10) in activated immune cells . This mechanism points to a potential for managing inflammatory disorders associated with immunological issues. Consequently, this compound serves as a valuable reference standard and a promising lead compound for researchers in natural product chemistry, phytopharmacology, and immunology, particularly for studies aimed at discovering novel anti-inflammatory agents from plant sources. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H32O8

Molecular Weight

388.5 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E,2R)-4-[(1R,4S,6S)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]but-3-en-2-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C19H32O8/c1-10(25-16-15(24)14(23)13(22)12(9-20)26-16)5-6-19-17(2,3)7-11(21)8-18(19,4)27-19/h5-6,10-16,20-24H,7-9H2,1-4H3/b6-5+/t10-,11+,12-,13-,14+,15-,16-,18+,19-/m1/s1

InChI Key

RIUMIKAUMHZQMP-IQUVFKTMSA-N

SMILES

CC(C=CC12C(CC(CC1(O2)C)O)(C)C)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C[C@H](/C=C/[C@@]12[C@@](O1)(C[C@H](CC2(C)C)O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC(C=CC12C(CC(CC1(O2)C)O)(C)C)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Oxidative Cleavage by Carotenoid Cleavage Dioxygenases Ccds :the Pivotal Step in the Formation of the Phlomuroside Aglycone is the Enzymatic Cleavage of a C40 Carotenoid Precursor. This Reaction is Catalyzed by a Family of Non Heme Iron Dependent Enzymes Known As Carotenoid Cleavage Dioxygenases Ccds .acs.orggoogle.comthese Enzymes Recognize and Cleave Specific Double Bonds Within the Polyene Chain of Carotenoids. for the Generation of C13 Norisoprenoids, Ccds, Particularly the Ccd1 and Ccd4 Subfamilies, Catalyze the Oxidative Cleavage at the 9,10 and 9 ,10 Positions of the Carotenoid Backbone.google.comnih.gov

This dioxygenase reaction incorporates two atoms of molecular oxygen into the substrate, leading to the formation of a C13-norisoprenoid ketone, such as 3-hydroxy-β-ionone from the cleavage of zeaxanthin (B1683548) or lutein, and a C14-dialdehyde, among other products. google.commdpi.com

Modification of the C13 Norisoprenoid Intermediate:following the Initial Cleavage Event, the Resulting C13 Ketone Undergoes a Series of Enzymatic Modifications to Form the Specific Aglycone of Phlomuroside. These Tailoring Reactions Can Include:

Reduction: Ketone groups may be reduced to hydroxyl groups by reductases.

Oxidation/Hydroxylation: Additional hydroxyl groups may be introduced at various positions on the megastigmane skeleton by enzymes such as cytochrome P450 monooxygenases.

Isomerization: The positions of double bonds may be shifted.

These modifications result in a polyhydroxylated C13 aglycone, which is the direct substrate for the final glycosylation step.

Glycosylation by Udp Glycosyltransferases Ugts :the Final Step in Phlomuroside Biosynthesis is the Attachment of a Glucose Molecule to the C13 Aglycone. This Process, Known As Glycosylation, is Catalyzed by Udp Glycosyltransferases Ugts .ebi.ac.ukthese Enzymes Utilize an Activated Sugar Donor, Typically Udp Glucose, and Transfer the Glucose Moiety to a Specific Hydroxyl Group on the Aglycone Acceptor Molecule. This Reaction Enhances the Water Solubility and Stability of the Compound and is a Common Final Step in the Biosynthesis of Many Plant Secondary Metabolites. the Result is the Formation of the O Glycosidic Bond That Characterizes Phlomuroside.

StepEnzyme ClassSubstrateProduct
1. Oxidative CleavageCarotenoid Cleavage Dioxygenase (CCD)C40 Carotenoid (e.g., Zeaxanthin)C13-Norisoprenoid Ketone (e.g., 3-Hydroxy-β-ionone) + other fragments
2. Aglycone ModificationReductases, P450 Monooxygenases, etc.C13-Norisoprenoid KetonePhlomuroside Aglycone
3. GlycosylationUDP-Glycosyltransferase (UGT)This compound Aglycone + UDP-GlucoseThis compound + UDP

Biosynthetic Pathways of Phlomuroside

Precursor Compounds and Metabolic Origins

The biosynthetic origins of Phlomuroside are rooted in terpenoid metabolism, specifically through the Methylerythritol 4-Phosphate (MEP) pathway, which operates in plant plastids. This pathway is responsible for synthesizing the universal five-carbon precursors for all terpenoids, including the C40 carotenoids that are the direct precursors to the this compound skeleton. The Shikimate pathway, which produces aromatic amino acids, is not directly involved in the formation of the core structure of this compound.

Methylerythritol 4-Phosphate (MEP) Pathway: The journey towards this compound begins with primary metabolites, pyruvate (B1213749) and glyceraldehyde-3-phosphate. The MEP pathway utilizes these compounds to synthesize isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These C5 units are the fundamental building blocks for all isoprenoids. Through a series of condensations catalyzed by prenyltransferases, IPP and DMAPP are assembled into geranylgeranyl pyrophosphate (GGPP), a C20 molecule. The head-to-head condensation of two GGPP molecules, catalyzed by phytoene (B131915) synthase, marks the entry point into carotenoid biosynthesis, leading to the formation of the C40 hydrocarbon phytoene.

Carotenoid Precursors: Phytoene undergoes a series of desaturation and isomerization reactions to form various carotenoids. The specific C40 carotenoids that serve as the direct precursors for the C13-norisoprenoid skeleton of this compound are xanthophylls, such as zeaxanthin (B1683548) and lutein. The presence of hydroxyl groups on the β-ionone rings of these carotenoids is a key structural feature that is often retained in the resulting C13-norisoprenoid fragments, including the aglycone of this compound. The degradation of these carotenoids yields the foundational C13 structure.

PathwayInitial PrecursorsKey IntermediateFinal Precursor for C13 Skeleton
Methylerythritol 4-Phosphate (MEP) PathwayPyruvate, Glyceraldehyde-3-phosphateIsopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP)Geranylgeranyl pyrophosphate (GGPP)
Carotenoid BiosynthesisGeranylgeranyl pyrophosphate (GGPP)Phytoene, LycopeneZeaxanthin, Lutein

Enzymatic Steps and Key Intermediates in this compound Biosynthesis

The transformation from a C40 carotenoid to the C13-megastigmane glycoside this compound involves a sequence of key enzymatic reactions, primarily oxidative cleavage followed by modification and glycosylation.

Chemical Synthesis of Phlomuroside and Its Analogs

Partial Synthesis and Semi-Synthesis Strategies

Partial synthesis, often referred to as semi-synthesis, utilizes complex chemical compounds isolated from natural sources as starting materials to produce target compounds or novel derivatives wikipedia.org. This strategy is particularly advantageous for natural products with high molecular weights or complex molecular structures, where the initial complex scaffold is already provided by nature, reducing the number of synthetic steps required compared to total synthesis nih.govwikipedia.org. Semi-synthesis allows for the modification of specific functional groups while retaining the core structure, making it a cost-effective method for preparing many medicinally relevant compounds nih.govwikipedia.org.

For phlomuroside, a compound readily isolated from various Phlomis species researchgate.netminia.edu.egresearchgate.netresearchgate.netfrontiersin.org, semi-synthesis could theoretically involve chemical modifications of the isolated natural product. This might include alterations to the sugar moiety, modifications of the epoxy group, or changes to the ionol backbone to explore new chemical entities or enhance specific properties. However, specific partial or semi-synthetic routes for this compound itself were not detailed in the available research findings. Research in this area often focuses on using abundant natural precursors to synthesize more complex or otherwise difficult-to-obtain derivatives nih.gov.

Synthetic Routes to this compound Analogs and Derivatives

The development of synthetic routes to analogs and derivatives of natural products is a critical aspect of chemical biology and drug discovery. Analogs are typically designed to modify or improve the biological activity, stability, or pharmacokinetic properties of the parent compound nih.gov. This involves introducing specific changes to the molecular structure, such as fluorination nih.govorganic-chemistry.orgrsc.orgnih.gov, or altering side chains beilstein-journals.orgresearchgate.netimist.ma.

While direct synthetic routes specifically targeting this compound analogs and derivatives were not explicitly found, the general principles apply to megastigmane glycosides. The megastigmane skeleton, being a C13 norisoprenoid, offers various sites for chemical modification. These could include:

Modifications of the sugar moiety : Altering the type of sugar, its linkage position, or introducing protecting groups.

Changes to the ionol backbone : Functionalizing hydroxyl groups, modifying the double bonds, or altering the epoxy ring.

Stereochemical variations : Synthesizing diastereomers or enantiomers to investigate structure-activity relationships, as megastigmanes often exhibit specific stereochemical features zenodo.orgrsc.org.

The absence of detailed synthetic pathways for this compound in the current literature suggests that research may predominantly focus on its isolation, structural characterization, and biological evaluation as a natural product. However, the broader field of megastigmane glycoside synthesis and the general strategies for natural product analog creation would be applicable if synthetic access to this compound or its modified forms becomes a research objective.

Biological Activities of Phlomuroside: in Vitro and Non Clinical in Vivo Investigations

Antioxidant and Free Radical Scavenging Activities

While direct comparative data for isolated Phlomuroside against standard antioxidants like dl-α-tocopherol are less frequently detailed in the provided literature, other related compounds, particularly phenylethanoid glycosides often co-isolated from Phlomis species, have shown comparable free radical (DPPH) scavenging activities. These include verbascoside, isoacteoside, forsythoside (B13851194) B, myricoside, and samioside. uni.luciteab.com

Table 1: Antioxidant Activity of Extracts Containing this compound

Source Plant (Extract Type)Compound(s) Present (including this compound)ConcentrationAntioxidant ActivityReference
Hemerocallis fulva (Methanol Water Extract)This compound, Lariciresinol (B1674508), Roseoside (B58025), etc.50 μg/mL>72.7% uni.lu

Mechanisms of Antioxidant Action

The antioxidant mechanisms of plant-derived compounds, including glycosides like this compound, typically involve their ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govfishersci.ca This often occurs through the donation of hydrogen atoms to free radicals, converting them into more stable, non-radical forms. wikidata.org For instance, in the DPPH assay, antioxidants cause a color change from purple to yellow by reducing the DPPH free radical. wikidata.org

General mechanisms of antioxidant action for polyphenolic compounds, which frequently co-occur with glycosides in plant extracts, include the regulation of enzyme activity and direct interaction with cellular antioxidant pathways. fishersci.ca Flavonoids, another common class of plant compounds, are known to scavenge hydroxyl radicals, superoxide (B77818) anions, and lipid peroxy radicals, thereby inhibiting lipid peroxidation. sdsc.edu While specific detailed mechanisms for isolated this compound are not extensively elaborated in the provided search results, its contribution to the antioxidant capacity of extracts suggests it likely participates in similar radical scavenging and protective pathways.

Anti-inflammatory Effects

Research indicates that Phlomis species, from which this compound is isolated, possess anti-inflammatory properties. nih.govfishersci.ca Although direct, detailed studies focusing solely on the anti-inflammatory mechanisms of isolated this compound are limited in the provided information, the genus Phlomis is recognized for its medicinal uses, including as an anti-inflammatory agent in traditional medicine. fishersci.ca

Natural products often exert anti-inflammatory effects by modulating key inflammatory pathways and mediators. This can involve inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase, or by suppressing the activation of transcription factors like nuclear factor-kappa B (NF-κB), which plays a central role in regulating inflammatory and immunological responses. nih.govguidetopharmacology.orgiarc.fr The reduction of pro-inflammatory cytokines is also a common mechanism. guidetopharmacology.org

Antimicrobial Properties

This compound, as a constituent of various plant extracts, contributes to their observed antimicrobial activities, encompassing antibacterial, antifungal, and potential antiviral effects.

Antibacterial Activities

Extracts from Phlomis species, which contain this compound, have demonstrated antibacterial properties against a range of microorganisms. For example, the methanolic extract of Phlomis aurea, from which this compound (compound 3) was isolated, showed concentration-dependent antibacterial activity. nih.govnih.gov This extract exhibited inhibition zones against Gram-positive bacteria such as Bacillus subtilis (14 ± 0.18 mm) and Staphylococcus aureus (18 ± 0.19 mm). nih.gov

Table 2: Antibacterial Activity of Phlomis aurea Methanolic Extract (Containing this compound)

Bacterial StrainInhibition Zone (mm) (Mean ± S.D.)Reference
Bacillus subtilis14 ± 0.18 nih.gov
Staphylococcus aureus18 ± 0.19 nih.gov

Antifungal Activities

Antifungal activity has also been observed in extracts from plants containing this compound. Essential oils from certain Phlomis species, such as Phlomis kurdica and Phlomis oliveri, exhibited moderate antifungal activity against Candida albicans, with Minimum Inhibitory Concentrations (MICs) of 20 mg/mL and 25 mg/mL, respectively. uni.lu The essential oil of Phlomis rigida was particularly active against Candida albicans, showing an MIC of 3 mg/mL. uni.lu

Furthermore, Phlomis extracts demonstrated inhibitory effects against other fungi, including Candida glabrata (14.33 ± 0.57 mm inhibition area) and Epidermophyton sp. (12.33 ± 0.57 mm inhibition area). uni.lu Phenylethanoid glycosides, another class of compounds found in Phlomis species, have also been reported to possess strong antifungal activities. nih.gov

Antiviral Activities (e.g., In Silico SARS-CoV-2 Spike-ACE2 Complex Inhibition)

This compound has been explored for its potential antiviral properties, particularly through in silico studies against SARS-CoV-2. An in silico investigation of phytoligands from Phlomis aurea (a source of this compound) evaluated their inhibitory action against SARS-CoV-2 cell entry, specifically targeting the spike-ACE2 complex. nih.gov

In this study, this compound (compound 3) exhibited binding affinities ranging from -6.73 to -6.06 kcal/mol. nih.gov While these affinities were slightly less potent compared to the most active phenolic glycoside, acteoside (-8.68 kcal/mol), and other flavonoids like acacetin-7-O-β-glucopyranoside and chrysoeriol-7-O-β-glucopyranoside, they suggest a plausible, albeit moderate, predicted inhibitory potential against SARS-CoV-2 targets. nih.gov This indicates this compound's theoretical capacity to interact with viral or host proteins crucial for viral entry.

Table 3: In Silico Binding Affinities of this compound Against SARS-CoV-2 Targets

CompoundTarget (Mechanism)Binding Affinity (kcal/mol)Reference
This compoundSARS-CoV-2 Spike-ACE2 Complex Inhibition-6.73 to -6.06 nih.gov

Cytotoxic Activities in Cancer Cell Lines

This compound has demonstrated cytotoxic-related activity, specifically its antimelanogenic effect, in certain cancer cell lines. Research has shown that this compound, identified as compound 3 isolated from Phlomis aurea, effectively suppressed melanin (B1238610) production in B16 melanoma cells. This inhibitory action was quantified with an IC50 value of 52.6 ± 6.64 µM. For comparison, arbutin, a known antimelanogenic agent, exhibited an IC50 value of 151.7 ± 1.27 µM under similar experimental conditions, indicating this compound's more potent effect in this context. wikipedia.org

The antimelanogenic activity of this compound suggests its potential in modulating cellular processes related to melanin synthesis in melanoma cells. Further detailed research is needed to fully elucidate its broader cytotoxic profile across a wider range of cancer cell lines and the underlying mechanisms of action.

Table 1: Antimelanogenic Activity of this compound in B16 Melanoma Cells

CompoundCell LineActivity TypeIC50 (µM)Reference
This compoundB16 MelanomaAntimelanogenic52.6 ± 6.64 wikipedia.org
ArbutinB16 MelanomaAntimelanogenic151.7 ± 1.27 wikipedia.org

Immunomodulatory Effects (e.g., Cytokine Modulation in Macrophages)

While direct and detailed studies on this compound's specific immunomodulatory effects, particularly cytokine modulation in macrophages, are limited, the compound has been mentioned in contexts suggesting such activity. This compound, isolated from the genus Plantago, has been noted in connection with its potential immunomodulatory effects on RAW264.7 macrophage cells, including the modulation of cytokines such as TNF. wikipedia.org However, specific data regarding the precise nature (e.g., inhibition or promotion) and extent of modulation of various cytokines by this compound itself in macrophages are not extensively detailed in current public literature. Further dedicated investigations are required to fully characterize the immunomodulatory profile of this compound.

Other Investigated Biological Activities (e.g., Antiallergic Activity)

Beyond its cytotoxic-related and potential immunomodulatory activities, this compound has been investigated for other biological effects, including antiallergic and antioxidant properties.

Regarding its antiallergic activity , studies have indicated that this compound (compound 3 from Phlomis aurea) did not exhibit any significant antiallergic activity when tested in RBL-2H3 cells, especially when compared to quercetin, a known antiallergic agent. wikipedia.org

Conversely, this compound has demonstrated strong antioxidant properties . When isolated from the methanol-water extracts of Hemerocallis fulva leaves, this compound, alongside other compounds like roseoside and lariciresinol, was found to possess significant antioxidant activity. Specifically, this compound inhibited lipid oxidation by 72.7% at a concentration of 50 µg/mL. wikidata.org This suggests that this compound contributes to the scavenging of free radicals and protection against oxidative damage. nih.govuni.lu

Table 2: Antioxidant Activity of this compound

CompoundSource PlantActivity TypeInhibition of Lipid Oxidation (%) at 50 µg/mLReference
This compoundHemerocallis fulvaAntioxidant (Lipid Oxidation Inhibition)72.7 wikidata.org

Mechanistic Investigations of Phlomuroside S Biological Actions

Molecular Targets and Receptor Interactions

In silico studies have explored Phlomuroside's potential interactions with crucial biological targets. One notable investigation predicted this compound's (compound 3) interaction with the human SARS-CoV-2 Spike (S) protein C-terminal domain (SARS-CoV-2-CTD) in complex with human Angiotensin-Converting Enzyme-2 (hACE2). This computational analysis suggested that this compound could efficiently accommodate into the interface of this complex and interact with key amino acid residues, primarily through hydrogen bonding. This interaction indicates a potential role for this compound as an anti-SARS cell entry phytoligand by destabilizing the virus-receptor complexation. nih.gov

This compound has also been identified as a component of plant extracts known for their neurosedative properties. For instance, compounds from Ballota nigra, which include phenylpropanoids (though this compound is a megastigmane glucoside), have shown an ability to bind to benzodiazepine, dopaminergic, and morphinic receptors, with inhibitory concentrations at 50% (IC50) ranging from 0.4 to 4.7 mg/ml glycoscience.ru. While this compound is present in some Phlomis species, direct binding studies of isolated this compound to these specific neuroreceptors are not explicitly detailed in the provided literature.

Table 1: this compound Identification

Compound NamePubChem CID
This compound637144

Cellular Signaling Pathway Modulation

Direct experimental evidence detailing this compound's specific modulation of cellular signaling pathways, such as the Protein Kinase A (PKA)-dependent pathway, NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), or MAPK (Mitogen-Activated Protein Kinase) pathways, is limited in the current literature. However, this compound is a constituent of plant extracts that have demonstrated effects on these critical pathways.

For example, ethanol (B145695) extracts from Hemerocallis citrina Baroni, which contain this compound, have exhibited antidepressant and anti-inflammatory effects in murine models mdpi.comnih.gov. These anti-inflammatory actions were attributed, in part, to the inhibition of the NF-κB pathway mdpi.comasiabiopharm.com. The NF-κB pathway is a key transcriptional factor involved in the cellular response to stimuli and the production of inflammatory mediators, including nitric oxide (NO), inflammatory cytokines, and inducible nitric oxide synthase (iNOS) mdpi.comcore.ac.ukjmb.or.kr. Similarly, MAPK signaling pathways, comprising ERK, p38, and JNK pathways, are crucial in transmitting inflammatory signals and can induce NF-κB activation and the expression of inflammatory genes mdpi.comjmb.or.kr. While these studies indicate the potential for compounds within these extracts, including this compound, to influence such pathways, specific data on this compound's direct impact are not available.

Enzyme Kinetics and Inhibition Studies

Specific enzyme kinetics and inhibition studies directly characterizing the action of isolated this compound were not found in the provided research findings. Enzyme inhibition studies are fundamental for understanding how compounds interact with enzymes and can reveal mechanisms such as competitive, non-competitive, or uncompetitive inhibition, along with their respective inhibitory constants (Kᵢ) mdpi.comcore.ac.uklibretexts.orgcmu.eduaklectures.combiology-pages.info. While some iridoid and phenylpropanoid glycosides from Phlomis samia (a genus that also yields this compound) have been identified as competitive or mixed-type inhibitors researchgate.net, this information does not directly apply to this compound. Further dedicated research is needed to elucidate this compound's specific enzyme kinetic profiles and inhibitory mechanisms.

Gene Expression Regulation

The direct effects of this compound on gene expression regulation have not been explicitly detailed in the provided scientific literature. Gene expression is a highly regulated process occurring at multiple stages, including transcription, RNA processing, translation, and post-translational modification neu.edu.trjmb.or.krlibretexts.orgcmu.edu. It is a fundamental mechanism for development, homeostasis, and adaptation to environmental changes, with extracellular signals and drugs capable of altering gene expression patterns neu.edu.trnih.gov. While this compound is present in plant extracts known to possess various biological activities, including antioxidant and anti-inflammatory effects that often involve changes in gene expression mdpi.comresearchgate.netnih.gov, specific studies isolating and testing this compound's direct influence on the transcription or translation of particular genes are not available in the current search results.

Structure Activity Relationship Sar Studies of Phlomuroside and Its Derivatives

Elucidation of Key Structural Features for Biological Activity

Phlomuroside is characterized as a megastigmane glucoside, a class of C13 norisoprenoids derived from the oxidative degradation of β-carotenoids. guidetopharmacology.orgresearchgate.netcaldic.comthegoodscentscompany.comnih.gov The diversity within megastigmanes, including this compound, stems from various functionalizations at their carbon atoms and distinct glycosylation patterns. researchgate.net

Research into the potential anti-SARS-CoV-2 activity of this compound, through molecular docking simulations, has shed light on its critical structural elements. These studies indicate that the sugar hydroxyl groups and phenolic hydroxyl groups of this compound are important for its interactions with target proteins. guidetopharmacology.org Specifically, hydrogen bonding interactions were observed between the sugar hydroxyl groups and amino acid residues Glu406 and Arg408 on the SARS-CoV-2 spike protein C-terminal domain (SARS-CoV-2-CTD). Concurrently, the phenolic hydroxyl groups of this compound formed interactions with Gln493 and Ser494 within the same binding interface. guidetopharmacology.org

However, some docking analyses also noted that while this compound could interact with nearby residues, it might not exhibit interactions with the key amino acids of the virus-receptor complex in certain contexts. fishersci.ca This suggests a nuanced role of this compound's interactions, potentially involving a broader set of residues beyond a highly specific "key" subset.

The absolute configuration at the C-9 position of megastigmanes, including this compound (identified as a (3S,5S,6R,9R) isomer), is considered highly important for their potential biological activities. researchgate.netcaldic.com Megastigmane glycosides have been reported to exhibit a range of biological activities, including anti-melanogenic, anti-inflammatory, neuroprotective, antioxidant, antitumor, antimicrobial, and hepatoprotective effects. researchgate.netcaldic.com

Impact of Glycosylation Patterns on Bioactivity

Glycosylation, the attachment of sugar moieties, significantly influences the biological activity of natural compounds. This compound is inherently a glucoside, meaning it contains a glucose sugar unit attached to its aglycone. guidetopharmacology.orgresearchgate.netthegoodscentscompany.comnih.gov The specific position and type of glycosylation are crucial determinants of a compound's bioactivity. For this compound, the glucose unit is substituted at the C-9 position of the aglycone, a linkage confirmed by spectroscopic methods such as HMBC correlation between the anomeric proton and C-9. nih.gov

Computational Approaches in SAR (e.g., Molecular Docking, Quantitative Structure-Activity Relationships)

Computational approaches have become indispensable tools in SAR studies, offering insights into molecular interactions and predicting biological activities without extensive experimental work.

Molecular Docking : Molecular docking simulations have been extensively applied to this compound to investigate its potential as an inhibitor of the SARS-CoV-2 viral entry mechanism. These studies typically involve docking this compound into the binding interface of the SARS-CoV-2 spike (S) protein C-terminal domain (SARS-CoV-2-CTD) in complex with human angiotensin-converting enzyme 2 (hACE2), using crystal structures (e.g., PDB ID: 6LZG). guidetopharmacology.orgfishersci.cawikipedia.org Software packages like Molecular Operating Environment (MOE) are commonly employed, utilizing algorithms such as the triangular matcher for ligand placement and scoring functions like alpha HB to evaluate binding affinity. guidetopharmacology.org

The docking results for this compound indicated hydrogen bonding interactions with specific amino acid residues within the SARS-CoV-2-CTD binding site. These interactions involved the sugar hydroxyl groups of this compound with Glu406 and Arg408, and the phenolic hydroxyl groups with Gln493 and Ser494. guidetopharmacology.org These findings highlight the specific molecular contacts that this compound can form with its target, providing a basis for understanding its potential biological effects.

A summary of this compound's molecular docking interactions with SARS-CoV-2-CTD/hACE2 complex is presented in the table below:

Interacting Residue (SARS-CoV-2-CTD)Interacting Group on this compoundType of InteractionReference
Glu406Sugar hydroxyl groupsHydrogen bonding guidetopharmacology.org
Arg408Sugar hydroxyl groupsHydrogen bonding guidetopharmacology.org
Gln493Phenolic hydroxyl groupsHydrogen bonding guidetopharmacology.org
Ser494Phenolic hydroxyl groupsHydrogen bonding guidetopharmacology.org

It is important to note that while these specific interactions were identified, some reports from the same studies also indicated that this compound did not interact with what were defined as the "key" amino acids of the virus-receptor complex, although it still formed interactions with "nearby residues." fishersci.ca This distinction may reflect the definition of "key" residues in a particular study versus a broader set of functionally relevant binding sites.

Quantitative Structure-Activity Relationships (QSAR) : Quantitative Structure-Activity Relationships (QSAR) represent a more advanced computational approach within SAR studies. QSAR aims to establish mathematical models that correlate a compound's chemical structure with its biological activity, enabling the prediction of activity for new or untested compounds. ctdbase.orgnih.gov This methodology involves calculating various molecular descriptors (e.g., physicochemical properties, topological indices) and relating them statistically to observed biological activities. ctdbase.org While molecular docking provides insights into specific binding modes, QSAR offers a broader predictive framework for optimizing compound potency and selectivity. Although general principles of QSAR are highly relevant to the study of natural products like this compound, and have been applied to other megastigmane compounds, the provided literature did not detail specific QSAR studies performed directly on this compound itself. ctdbase.orgnih.govnih.govresearchgate.net

Analytical Methodologies for Phlomuroside Research

Chromatographic Techniques for Analysis and Quantification

Chromatography, particularly high-performance liquid chromatography, is a cornerstone for the separation and quantification of Phlomuroside from complex plant extracts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. researchgate.netopenaccessjournals.comwikipedia.org It is widely employed for the analysis of this compound in various plant matrices. The method's high resolution and accuracy make it indispensable for analyzing complex natural product extracts. researchgate.net

Reverse-phase HPLC, particularly with C18 columns, is the most common approach for this compound analysis. embrapa.brphenomenex.com These columns use a nonpolar stationary phase (octadecyl silane) and a polar mobile phase, allowing for the effective separation of moderately polar compounds like glycosides. embrapa.brphenomenex.com The separation is based on the differential partitioning of analytes between the stationary and mobile phases. researchgate.net

Research studies have detailed specific HPLC conditions for the successful analysis of extracts containing this compound. For instance, the analysis of Hemerocallis fulva and Hemerocallis citrina extracts, where this compound was identified, utilized C18 columns with a mobile phase typically consisting of an aqueous solution with a mild acid (like formic acid) and an organic solvent (like acetonitrile (B52724) or methanol). Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of multiple components within the extract.

ParameterCondition 1Condition 2
ColumnAgilent Eclipse Plus C18 (4.6 mm × 250 mm, 5 µm)Phenomenex-Gemini C18 (4.6 × 250 mm, 5 μm)
Mobile PhaseA: 0.1% Formic Acid in Water (v/v) B: AcetonitrileA: 0.2% Formic Acid in Acetonitrile (v/v) B: 0.2% Formic Acid in Pure Water (v/v)
Flow Rate1.0 mL/minNot Specified
DetectionUV (Wavelength not specified)Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS)
Column Temperature35 °CNot Specified

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds. In the context of this compound research, GC-MS is not typically used for the direct analysis of the intact glycoside due to its low volatility and thermal instability. tandfonline.com However, it is an essential tool for analyzing other, more volatile metabolites present in the same plant extracts.

For example, GC-MS has been successfully used to analyze the chemical composition of essential oils and non-polar fractions from various Phlomis species, plants known to contain this compound. thepab.orgtubitak.gov.trresearchgate.net These analyses identify related metabolites such as monoterpenes, sesquiterpenes, and fatty acids, providing a broader phytochemical profile of the plant. tubitak.gov.trresearchgate.net

To analyze non-volatile compounds like sugars, glycosides, or their aglycones by GC-MS, a chemical derivatization step is necessary. restek.comresearchgate.netoup.com This process modifies the molecule to increase its volatility and thermal stability. Common derivatization methods include silylation (e.g., using trimethylsilyl (B98337) (TMS) reagents) or acetylation, which convert polar hydroxyl groups into less polar ether or ester groups. restek.comresearchgate.net While direct analysis of this compound via this method is less common in routine quantification than HPLC, derivatization followed by GC-MS can be a powerful tool for structural confirmation studies by analyzing the derivatized sugar and aglycone moieties separately. researchgate.net

Spectroscopic Methods for Characterization and Quantification

Spectroscopic techniques are vital for the structural elucidation and confirmation of this compound's identity after isolation.

The definitive structure of this compound has been established through a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. koreascience.krtubitak.gov.tr

¹H-NMR: Provides information about the number, environment, and connectivity of protons in the molecule. For this compound, specific chemical shifts and coupling constants in the ¹H-NMR spectrum help identify the protons of the megastigmane skeleton and the glucose unit. koreascience.krtubitak.gov.tr The coupling constant of the anomeric proton is particularly important for determining the β-configuration of the glucosidic linkage. koreascience.kr

¹³C-NMR: Reveals the number and type of carbon atoms. The ¹³C-NMR spectrum of this compound shows distinct resonances for the carbons in the aglycone and the sugar moiety. tubitak.gov.tr

2D-NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the final structure. researchgate.netcornell.edu They establish correlations between protons (COSY) and between protons and carbons (HSQC/HMBC), allowing for the unambiguous assignment of all signals and confirming the connectivity between the aglycone and the glucose unit. tubitak.gov.trresearchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound. High-Resolution Mass Spectrometry (HR-MS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the precise molecular formula. tubitak.gov.tr Tandem MS (MS/MS) experiments provide fragmentation patterns that offer further structural insights.

Infrared (IR) Spectroscopy helps identify the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands for hydroxyl (-OH) groups, carbon-carbon double bonds (C=C), and ether (C-O-C) linkages, consistent with its structure. koreascience.krkoreascience.kr

Sample Preparation and Derivatization Strategies for Analysis

Effective sample preparation is critical for the accurate analysis of this compound, aiming to efficiently extract the compound from the plant matrix while minimizing degradation and interference.

The initial step typically involves extraction from dried and powdered plant material. mdpi.com Ultrasound-Assisted Extraction (UAE) is a common and efficient method. hielscher.comnih.gov It uses high-frequency sound waves to create cavitation, which disrupts plant cell walls and enhances the penetration of the solvent, leading to higher extraction yields in shorter times compared to conventional methods like maceration. hielscher.comsapub.org Solvents like methanol (B129727) or aqueous methanol are frequently used for this purpose. thepab.orgkoreascience.kr

Following initial extraction, the crude extract is often subjected to further purification to remove interfering substances like non-polar compounds (e.g., chlorophylls (B1240455) and lipids) and highly polar components (e.g., sugars). This is typically achieved through liquid-liquid partitioning. For instance, a methanolic extract is concentrated, redissolved in water, and then partitioned against solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being a moderately polar glycoside, tends to concentrate in the n-butanol fraction. koreascience.kr

For isolation and high-purity purification, column chromatography is employed. Techniques include:

Solid-Phase Extraction (SPE): Used for sample clean-up and enrichment. SPE cartridges with different sorbents (e.g., C18) can selectively retain and then elute fractions containing iridoid and megastigmane glycosides. nih.govnih.govmdpi.com

Column Chromatography: Open columns packed with silica (B1680970) gel, Sephadex LH-20, or octadecylsilane (B103800) (ODS) are used for preparative separation, eluting with various solvent systems to isolate pure this compound. koreascience.krbrunel.ac.uk

As mentioned in section 9.1.2, derivatization is a key strategy when analyzing this compound or its components by GC-MS. The process involves converting the polar hydroxyl groups into more volatile silyl (B83357) or acetyl derivatives, making the molecule suitable for gas-phase analysis. researchgate.netoup.com

Future Research Directions and Potential Applications in Bioscience

Exploration of Novel Biological ActivitiesInitial investigations into Phlomuroside and other metabolites from Phlomis viscosa have indicated a spectrum of biological activities, including radical scavenging, antibacterial, and antifungal properties. These compounds were also assessed for their ability to inhibit cell growth across various cancer cell lines, specifically MCF 7, NCI-H460, and SF-268wikipedia.orgbelinal.pl. While specific iridoids tested in these studies did not exhibit activity, the broader findings underscore the pharmacological richness of the Lamiaceae family, a source of Phlomurosidewikipedia.org.

A notable finding is this compound's potent antioxidant capacity. When present in methanol-water extracts of Hemerocallis fulva leaves, this compound, alongside compounds like lariciresinol (B1674508) and roseoside (B58025), demonstrated significant antioxidant activity, exceeding 72.7% at a concentration of 50 μg/mL biorxiv.org. This robust antioxidant profile suggests potential applications in conditions characterized by oxidative stress.

Future research in this area should prioritize:

Target Identification and Validation: A critical next step involves precisely identifying the molecular targets and pathways through which this compound exerts its observed biological effects, such as its antioxidant and potential cytotoxic activities.

Expanded Biological Screening: Broadening the scope of biological assays to explore additional activities, including anti-inflammatory, antiviral, and neuroprotective effects, is crucial, especially given the traditional medicinal uses of Phlomis species for a wide array of ailments thegoodscentscompany.com. For instance, computational studies on related phytoligands from Phlomis aurea have explored their potential in inhibiting SARS-CoV-2 entry, hinting at possible antiviral avenues for this compound and its derivatives uni.lu.

Mechanism of Action Elucidation: Detailed investigations into the cellular and biochemical mechanisms underpinning this compound's activity are essential. This could involve exploring its influence on enzyme kinetics, receptor binding, or gene expression regulation.

Data Table: Reported Biological Activities and Evaluations of this compound

Activity / EvaluationContext / SourceObservation / ResultReference
Radical ScavengingMetabolites from Phlomis viscosaEvaluated for activity wikipedia.orgbelinal.pl
Antibacterial ActivityMetabolites from Phlomis viscosaEvaluated for activity wikipedia.orgbelinal.pl
Antifungal ActivityMetabolites from Phlomis viscosaEvaluated for activity wikipedia.orgbelinal.pl
Cell Growth InhibitionAgainst MCF 7, NCI-H460, and SF-268 cancer cell linesEvaluated (Iridoids from source not active) wikipedia.orgbelinal.pl
Antioxidant ActivityMethanol-water extracts of Hemerocallis fulva leaves>72.7% at 50 μg/mL biorxiv.org

Development of this compound as a Research Tool or Pharmacological ProbeThe documented biological activities of this compound position it as a compelling candidate for development into a valuable research tool or pharmacological probe. Chemical probes are highly selective small-molecule modulators specifically designed to perturb and investigate the function of particular proteins or biological pathways within cellular or in vivo systemsctdbase.org. These tools are indispensable in early-stage drug discovery, providing a means to understand the mechanistic and phenotypic consequences of modulating a specific molecular target, thereby mitigating risks before committing to extensive drug development effortsctdbase.org.

To successfully develop this compound into a high-quality pharmacological probe, future research should concentrate on:

Potency and Selectivity Profiling: Rigorous characterization is required to establish this compound's potency, ideally achieving sub-micromolar activity, and to confirm its selectivity for its intended biological target(s) across a broad range of off-targets. This involves comprehensive screening against diverse biological panels.

Target Engagement Studies: Crucial experiments are needed to confirm that this compound directly interacts with and modulates its proposed biological targets within relevant cellular or organismal contexts.

Structure-Activity Relationship (SAR) Elucidation: A systematic approach to modifying the chemical structure of this compound is essential to understand how structural changes influence its potency, selectivity, and target engagement. This fundamental information is vital for optimizing its utility as a precise probe.

Scalable Production and Purity: Ensuring a consistent and scalable supply of this compound with high purity is paramount for its widespread adoption and reliable use in research.

By fulfilling these criteria, this compound could become a significant asset for dissecting complex biological processes, validating potential drug targets, and facilitating the discovery of novel therapeutic strategies.

Biosynthetic Engineering for Enhanced ProductionThe acquisition of natural products, such as this compound, from their native plant sources can be hindered by factors like low natural abundance, slow growth rates of the source organisms, and labor-intensive extraction and purification processes. Biosynthetic engineering presents a powerful solution to these challenges by enabling the manipulation of metabolic pathways in microorganisms or other biological systems to achieve enhanced and sustainable production of desired compounds.

While specific biosynthetic engineering studies focused solely on this compound are not extensively reported, the general principles and methodologies applied to other natural products are directly applicable:

Biosynthetic Pathway Elucidation: A foundational step involves fully mapping this compound's biosynthetic pathway. This entails identifying all genes encoding the enzymes responsible for its synthesis, as well as the intermediate precursor molecules involved.

Selection and Optimization of Host Systems: Identifying and optimizing suitable microbial hosts (e.g., bacteria like Escherichia coli or yeasts like Saccharomyces cerevisiae) or plant cell cultures that can be genetically engineered to produce this compound or its key precursors. Optimization aims to maximize yields while minimizing the formation of unwanted by-products.

Genetic Manipulation Strategies: Employing advanced genetic engineering techniques, such as the overexpression of rate-limiting enzymes, suppression of competing metabolic pathways, or the heterologous expression of entire biosynthetic gene clusters, to redirect metabolic flux towards this compound synthesis.

Bioprocess Optimization: Developing efficient fermentation or cultivation strategies, including precise control of nutrient availability, temperature, and pH, to maximize this compound accumulation in the engineered biological systems.

Successful implementation of biosynthetic engineering could provide a sustainable, cost-effective, and scalable method for producing this compound, thereby enabling its broader research, preclinical development, and potential commercialization.

Design and Synthesis of Advanced this compound Analogs for Target-Specific ResearchThe rational design and chemical synthesis of analogs of natural products constitute a fundamental pillar of chemical biology and drug discovery. This approach aims to refine the properties of a lead compound, such as its potency, selectivity, bioavailability, and metabolic stability, or to imbue it with new functionalities for highly specific research applications. Given this compound's demonstrated biological activities, the creation of synthetic analogs represents a significant and promising avenue for future research.

Key strategies for the design and synthesis of advanced this compound analogs for target-specific research include:

Rational Design Guided by SAR: Once comprehensive structure-activity relationships are established for this compound's interaction with its biological targets, rational design principles can be applied to guide modifications that enhance binding affinity, improve selectivity, or modulate specific downstream effects. This often involves leveraging computational modeling and molecular docking simulations.

Fragment-Based Lead Discovery (FBLD): This approach involves identifying minimal chemical fragments of this compound that retain crucial binding interactions with a target. These fragments can then be elaborated and linked to construct novel compounds with optimized properties.

Chemical Probe Development via Bioconjugation: Incorporating specific functional groups into this compound or its analogs that allow for facile bioconjugation, such as through "click chemistry." This enables the attachment of various tags, including fluorescent labels for cellular imaging, biotin (B1667282) for pull-down assays, or radioactive isotopes (e.g., Fluoride Ion (¹⁸F)) for Positron Emission Tomography (PET) imaging, thereby creating powerful tools for target engagement and in vivo studies. The development of methods for introducing fluorine atoms into bioactive molecules is an active area of research to facilitate such applications.

Combinatorial Synthesis and Library Generation: Employing combinatorial chemistry techniques to rapidly synthesize diverse libraries of this compound derivatives with systematic structural variations. This allows for efficient exploration of the chemical space around this compound to identify compounds with optimized properties for specific research questions.

Prodrug Design: Developing prodrug strategies where this compound analogs are designed to be inactive until metabolized in the body. This can improve targeted delivery to specific tissues, enhance oral bioavailability, or improve metabolic stability.

The systematic design and synthesis of advanced this compound analogs will provide an invaluable toolkit for dissecting intricate biological pathways, validating potential therapeutic targets, and ultimately serving as lead compounds for the development of novel bioscience applications.

Q & A

Q. What statistical methods ensure robust interpretation of this compound’s synergistic effects?

  • Methods :
  • Isobolographic analysis for drug combinations.
  • Chou-Talalay’s combination index (CI) to classify synergism/antagonism .
  • Reporting : Provide 95% confidence intervals and effect sizes; avoid overreliance on p-values .

Future Directions

Q. How can structural modifications enhance this compound’s efficacy?

  • SAR Studies : Modify glycosidic groups or phenypropanoid cores; assess via semi-synthesis or enzymatic glycosylation .
  • Synthetic Routes : Use palladium-catalyzed cross-coupling for aglycone diversification .

Q. What strategies improve this compound’s stability in formulation studies?

  • Approach :
  • Lyophilization with cryoprotectants (e.g., trehalose).
  • Encapsulation in liposomes or cyclodextrins to prevent oxidation .
  • Testing : Conduct accelerated stability studies (ICH Q1A guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.